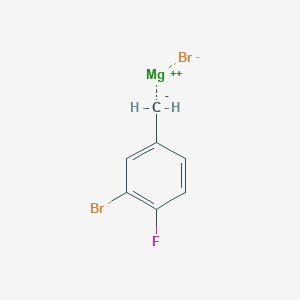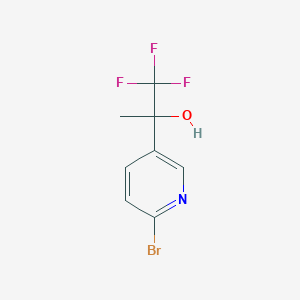
(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-methyltetrahydrofuran: is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The compound is typically used in solution form, with 2-methyltetrahydrofuran serving as the solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorobenzyl)magnesium bromide involves the reaction of 3-bromo-4-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reactants: 3-bromo-4-fluorobenzyl bromide and magnesium metal.
Solvent: 2-methyltetrahydrofuran.
Conditions: The reaction is conducted under an inert atmosphere at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-4-fluorobenzyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Continuous stirring: To ensure uniform mixing of reactants.
Temperature control: To optimize reaction rates and yields.
Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-4-fluorobenzyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-fluorobenzyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Preparation of biologically active compounds for drug discovery.
Medicine: Synthesis of intermediates for active pharmaceutical ingredients.
Industry: Production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-4-fluorobenzyl)magnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The key steps include:
Formation of the Grignard Reagent: The magnesium metal inserts into the carbon-bromine bond of 3-bromo-4-fluorobenzyl bromide.
Nucleophilic Attack: The carbon-magnesium bond attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Work-up: The reaction mixture is typically quenched with water or an acid to neutralize the Grignard reagent and isolate the desired product.
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-4-fluorobenzyl)magnesium bromide can be compared with other similar Grignard reagents, such as:
(4-Fluorobenzyl)magnesium chloride: Similar reactivity but different halide.
(4-Trifluoromethylphenyl)magnesium bromide: Contains a trifluoromethyl group instead of a bromine and fluorine.
(4-Bromo-2-fluorobenzyl)magnesium bromide: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of (3-Bromo-4-fluorobenzyl)magnesium bromide lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms can provide unique electronic and steric effects, making it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;2-bromo-1-fluoro-4-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBRXGXKBDXNO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)F)Br.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)







![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

